molecular formula C16H22N2O2S B3814621 N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No. B3814621
M. Wt: 306.4 g/mol
InChI Key: WJPZHLAWMUKHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The isoxazole ring could be formed through a 1,3-dipolar cycloaddition or a nitrile oxide cycloaddition . The benzothiophene could be synthesized through a variety of methods including cyclization reactions . The carboxamide group could be introduced through a reaction with an amine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions. The isoxazole ring could undergo reactions at the nitrogen or oxygen atoms. The benzothiophene could undergo electrophilic aromatic substitution reactions. The carboxamide could react with bases or acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the polar carboxamide group could increase the compound’s solubility in water .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties. If the compound shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

N-[(3-propan-2-yl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-10(2)14-7-12(20-18-14)8-17-16(19)15-13-6-4-3-5-11(13)9-21-15/h9-10,12H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPZHLAWMUKHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(C1)CNC(=O)C2=C3CCCCC3=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Reactant of Route 3
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Reactant of Route 4
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Reactant of Route 6
N-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)methyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.